

A Technical Guide to the Physicochemical Properties of 5'-Guanylate

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Compound of Interest

Compound Name: 5'-Guanylic acid

Cat. No.: B158055

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Introduction

Guanosine 5'-monophosphate (5'-guanylate or GMP) is a pivotal purine ribonucleotide vital to numerous biological processes. As a fundamental building block of RNA, it plays a crucial role in genetic transcription. Beyond this, 5'-guanylate and its derivatives are key players in cellular signaling, acting as second messengers, and are allosteric regulators of various enzymes.^[1] Its sodium salt, disodium guanylate, is widely utilized as a flavor enhancer in the food industry, prized for its ability to impart the umami taste.^{[1][2]} A comprehensive understanding of the physicochemical properties of 5'-guanylate is therefore essential for researchers in molecular biology, pharmacology, and drug development to harness its potential in therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the core physicochemical characteristics of 5'-guanylate, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of 5'-guanylate are summarized in the tables below, providing a consolidated reference for key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ N ₅ O ₈ P	[3]
Molecular Weight	363.22 g/mol	[4]
Appearance	Odorless, colorless or white crystals or white crystalline powder.	
IUPAC Name	[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate	

Table 1: General Properties of **5'-Guanylic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ N ₅ Na ₂ O ₈ P	
Molecular Weight	407.18 g/mol (anhydrous)	
Appearance	Odorless, colorless or white crystals or a white crystalline powder.	
IUPAC Name	disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate	

Table 2: General Properties of Disodium 5'-Guanylate

Solvent	Solubility	Reference(s)
Water	Soluble (for disodium salt); Slightly soluble (for acid form).	
Ethanol	Sparingly soluble (for disodium salt); Practically insoluble (for acid form).	
Ether	Practically insoluble.	

Table 3: Solubility of 5'-Guanylate

pKa Value	Description
~0.7	First dissociation of the phosphate group.
~2.4	Protonation of the N7 atom of the guanine base.
~6.1	Second dissociation of the phosphate group.
~9.4	Deprotonation of the N1-H of the guanine base.

Table 4: Approximate pKa Values of 5'-Guanylic Acid

Temperature	pH	Half-life (t _{1/2})	Reference(s)
121°C	5	41 min	
100°C	4	6.4 hr	
100°C	7	8.2 hr	
100°C	9	38.5 hr	
23°C	5	19 years (estimated)	

Table 5: Stability of 5'-Guanylate (GMP) Under Various Conditions

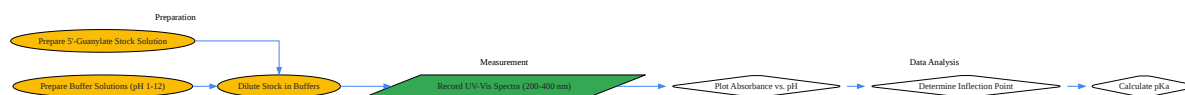
Experimental Protocols

Determination of pKa Values by UV-Vis Spectrophotometry

The ionization constants (pKa values) of 5'-guanylate can be determined using UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum as a function of pH.

Methodology:

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) with known pH values.
- **Sample Preparation:** Prepare a stock solution of 5'-guanylate in deionized water. For each measurement, dilute the stock solution to a constant final concentration in each of the different pH buffer solutions.
- **Spectrophotometric Measurement:** Record the UV absorbance spectrum of each sample solution from approximately 200 nm to 400 nm using a UV-Vis spectrophotometer. Use the respective buffer solution as a blank.
- **Data Analysis:**
 - Identify wavelengths where the absorbance changes significantly with pH. The absorbance of the guanine ring is sensitive to protonation and deprotonation events.
 - Plot the absorbance at these selected wavelengths against the pH of the solutions.
 - The resulting titration curve will be sigmoidal for each ionization event. The pKa value corresponds to the pH at the inflection point of the curve, which is at half the maximum absorbance change.
 - Alternatively, plot the logarithm of the ratio of the protonated and deprotonated species concentrations against pH. The pKa is the x-intercept of this plot.



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Workflow for pKa determination by UV-Vis spectrophotometry.

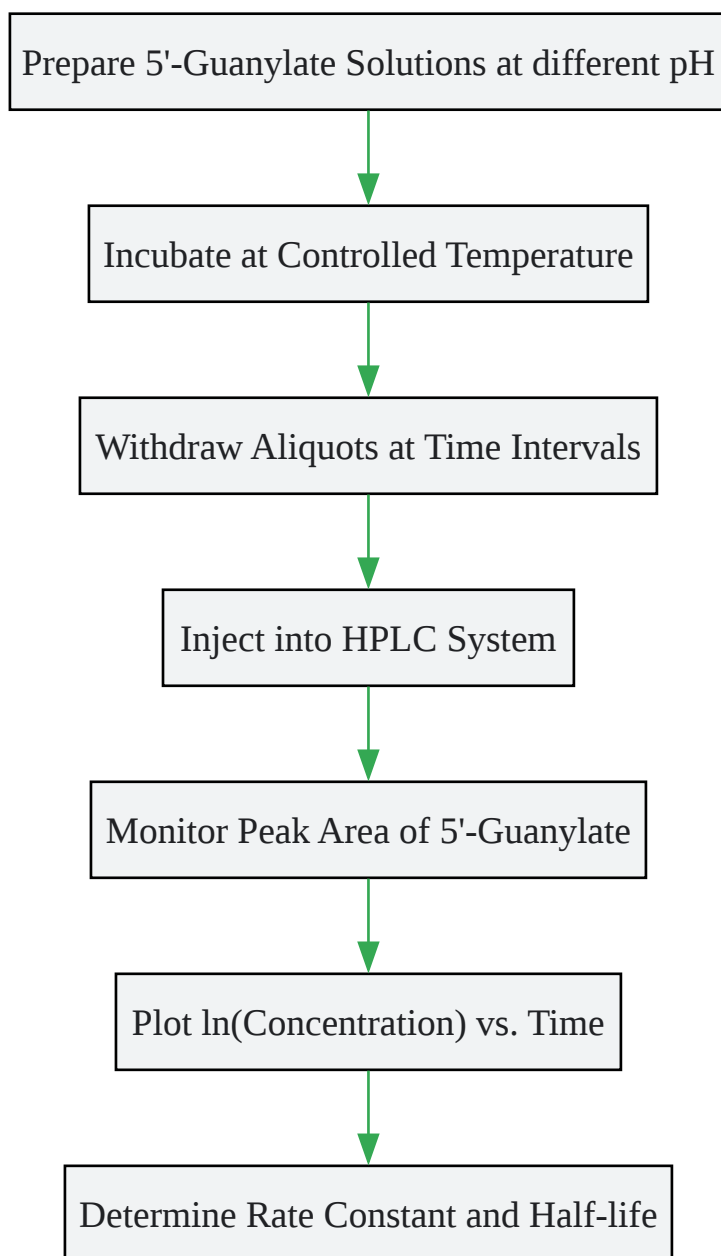
Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of 5'-guanylate under various conditions (e.g., temperature, pH) can be quantitatively assessed by monitoring its degradation over time using reverse-phase HPLC.

Methodology:

- **Sample Incubation:** Prepare solutions of 5'-guanylate in buffers of different pH values. Incubate these solutions at controlled temperatures. At specific time intervals, withdraw aliquots for analysis.
- **HPLC System:**
 - **Column:** A C18 reverse-phase column is typically used.
 - **Mobile Phase:** An isocratic or gradient elution system can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).
 - **Detector:** A UV detector set to 254 nm or 260 nm is used for detection.
- **Analysis:**

- Inject the collected aliquots into the HPLC system.
- The concentration of the remaining 5'-guanylate is determined by measuring the area of its corresponding peak in the chromatogram.
- Degradation products, such as guanosine and guanine, can also be identified and quantified if standards are available.
- Kinetic Analysis:
 - Plot the natural logarithm of the 5'-guanylate concentration versus time.
 - If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the degradation rate constant (k).
 - The half-life ($t_{1/2}$) can be calculated using the formula: $t_{1/2} = 0.693 / k$.



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Workflow for HPLC-based stability analysis.

Spectral Properties

UV-Vis Spectroscopy

5'-Guanylate exhibits a characteristic UV absorbance maximum at approximately 256 nm in 0.01 N HCl. The absorbance at 260 nm is commonly used for the quantification of nucleic

acids. The ratio of absorbances at 260 nm and 280 nm can be used as an indicator of purity, with a ratio of ~1.8-2.0 being indicative of pure nucleic acid.

Infrared (IR) Spectroscopy

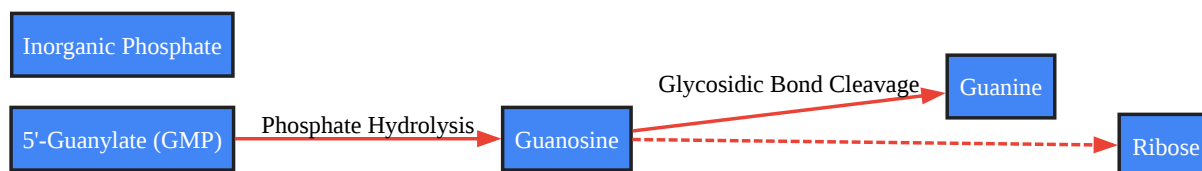
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the functional groups in 5'-guanylate. The spectrum shows characteristic bands for the phosphate group, the ribose sugar, and the guanine base, which can be used for structural elucidation and to study intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the detailed structural analysis of 5'-guanylate in solution. The chemical shifts of the protons and carbons in the ribose and guanine moieties provide information about the conformation and electronic environment of the molecule.

Degradation Pathways

The primary degradation pathway for 5'-guanylate in aqueous solution is hydrolysis. This process is influenced by both pH and temperature. The main reactions are the hydrolysis of the phosphate ester bond to yield guanosine and inorganic phosphate, followed by the cleavage of the glycosidic bond to release the guanine base and ribose.



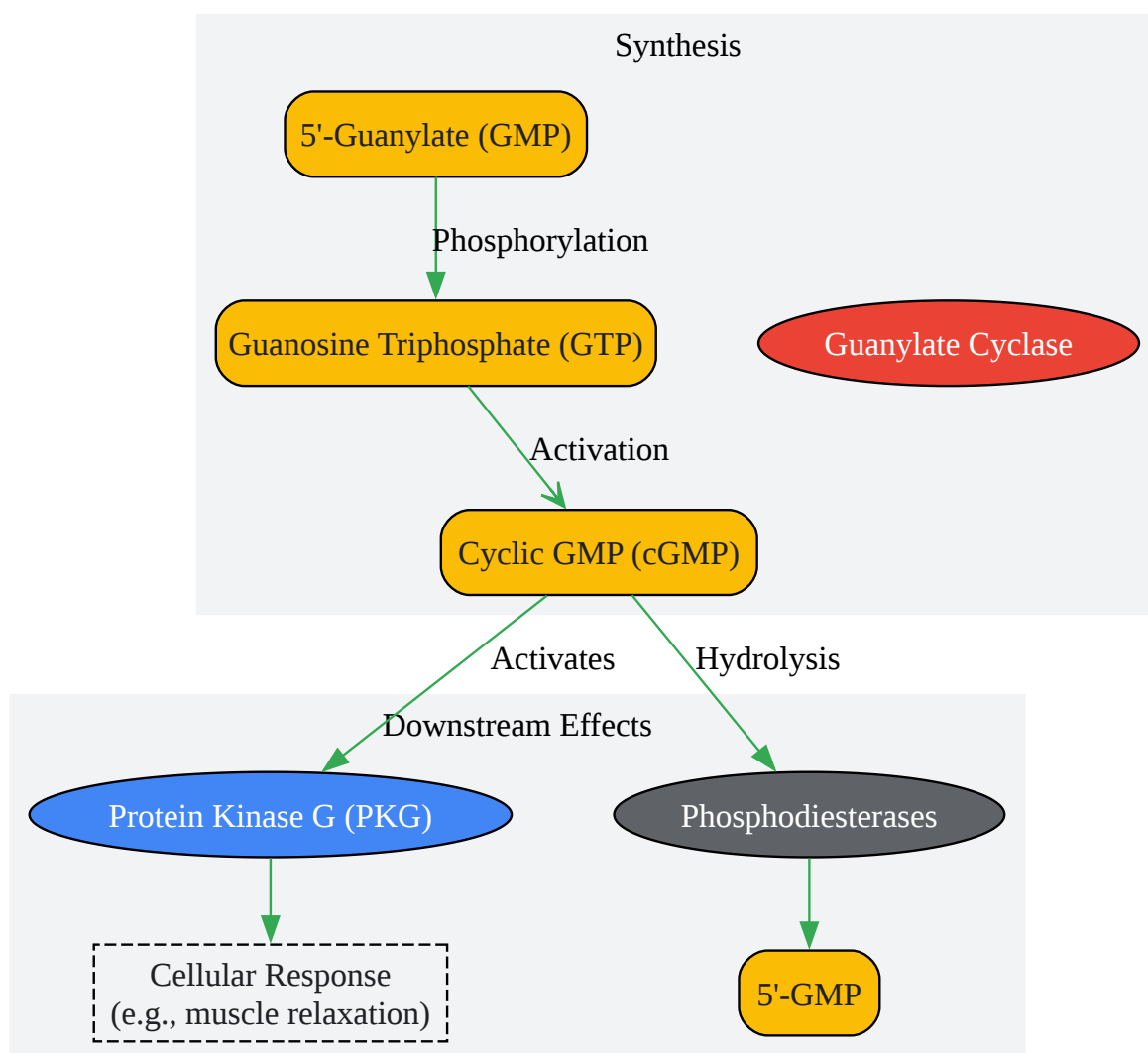
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Major hydrolytic degradation pathway of 5'-guanylate.

Cellular Signaling

In the cell, 5'-guanylate is a precursor for the synthesis of guanosine triphosphate (GTP). GTP is a crucial energy source and a substrate for the synthesis of cyclic guanosine

monophosphate (cGMP) by the enzyme guanylate cyclase. cGMP acts as a second messenger in a variety of signaling pathways, regulating processes such as smooth muscle relaxation, phototransduction, and platelet aggregation.



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Simplified overview of the cGMP signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 5'-guanylate, including its structural and spectral characteristics, solubility, pKa values, and stability under various conditions. The inclusion of detailed experimental protocols and visual diagrams of key pathways and workflows offers a practical resource for researchers. A thorough understanding of these fundamental properties is indispensable for the effective application of 5'-guanylate in drug design, molecular biology research, and the development of novel biotechnologies.

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